![molecular formula C16H12BrN3 B361972 9-溴-6-乙基-6H-吲哚并[2,3-b]喹喔啉 CAS No. 327061-50-7](/img/structure/B361972.png)

9-溴-6-乙基-6H-吲哚并[2,3-b]喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

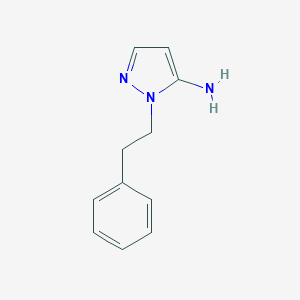

“9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline” is a chemical compound with the molecular formula C16H12BrN3 . It is a derivative of 6H-indolo[2,3-b]quinoxaline, a planar fused heterocyclic compound .

Synthesis Analysis

The synthesis of indolo[2,3-b]quinoxaline derivatives often involves condensation reactions of isatin with o-phenylenediamine . The usual catalysts in such reactions are Brønsted acids, for example, acetic, formic, or hydrochloric acid . The use of copper-doped CdS nanoparticles was recently proposed for the reactions of substituted isatins with o-phenylenediamine, performed under the conditions of microwave irradiation .Molecular Structure Analysis

The molecular structure of “9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline” is a fused ring structure having two heterocyclic rings (indole and quinoxaline) . The presence of bulkier polyaromatic hydrocarbon segments in the 6H-indolo[2,3-b]quinoxaline enhances the thermal stability .Chemical Reactions Analysis

The majority of the approaches reported in the literature for the synthesis of indolo[2,3-b]quinoxaline derivatives rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .Physical And Chemical Properties Analysis

The physical and chemical properties of “9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline” include a molecular weight of 326.191 Da . The compound has a yield of 72.8% (0.26 g) and a melting point of 239°C .科学研究应用

Antiviral Applications

The derivatives of 6H-indolo[2,3-b]quinoxaline have demonstrated significant antiviral effects against viruses such as human CMV, HSV-1, and VZV. The mechanism behind this pharmacological action is predominantly DNA intercalation, where the compound inserts itself between the nucleobases of DNA .

Anticancer Research

These compounds are also being studied for their anticancer properties. The thermal stability of the intercalated complex formed between DNA and 6H-indolo[2,3-b]quinoxaline derivatives is a crucial parameter in elucidating their potential anticancer activities .

DNA Binding Studies

Specific derivatives like 9-fluoro-6H-indolo[2,3-b]quinoxaline have been synthesized and studied for their ability to bind to DNA. This binding is significant for understanding the compound’s role in antitumor activities .

Synthesis Methods

Research has been conducted on developing new and effective routes for obtaining a broad range of biologically active N-substituted 6H-indolo[2,3-b]quinoxalines. These methods include Ru(II)-catalyzed tandem ortho-C–H functionalization reactions .

Cytotoxic Evaluation

Novel derivatives of 6H-indolo[2,3-b]quinoxaline have been synthesized and evaluated for their cytotoxicity. This research is essential for determining the potential therapeutic applications of these compounds .

作用机制

Target of Action

The primary target of 9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline is DNA . The compound interacts with DNA, causing disruptions in vital processes for DNA replication .

Mode of Action

9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline operates through a mechanism known as DNA intercalation . This process involves the insertion of molecules between the planar nitrogenous bases of DNA. This interaction with DNA can lead to significant changes in the DNA structure, disrupting processes vital for DNA replication .

Biochemical Pathways

It is known that the compound’s interaction with dna can disrupt vital processes for dna replication . This disruption can affect various biochemical pathways, particularly those involved in cell replication and growth.

Result of Action

The result of 9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline’s action is the disruption of DNA replication processes . This disruption can lead to cell death, which explains the compound’s cytotoxic effects . It has been observed that some derivatives of 6H-indolo[2,3-b]quinoxaline exhibit cytotoxicity against certain human cancer cell lines .

Action Environment

The action of 9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline can be influenced by various environmental factors. For instance, the compound exhibits high solubility in acetonitrile , suggesting that its action might be influenced by the solvent environment. Additionally, the compound’s stability, which is crucial for its efficacy, is remarkable, with 99.86% capacity retention observed over a certain period

未来方向

Indolo[2,3-b]quinoxalines have many applications in materials science and medicinal chemistry . They are used in various optoelectronic devices and are a common structural motif in numerous biologically active compounds . Therefore, there is a need to prepare more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity .

属性

IUPAC Name |

9-bromo-6-ethylindolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3/c1-2-20-14-8-7-10(17)9-11(14)15-16(20)19-13-6-4-3-5-12(13)18-15/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVFUOAGKOCQKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-methylpiperidine](/img/structure/B361889.png)

![3-(4-Chlorophenyl)-5-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,2,4-oxadiazole](/img/structure/B361896.png)

![Ethyl 4-{[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B361899.png)

![8-Methoxy-3-[4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl]chromen-2-one](/img/structure/B361903.png)

![1-Phenyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361905.png)

![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361906.png)

![7-Ethyl-1-(3-isopropoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361910.png)

![3-[2-(4-fluorophenyl)-2-oxoethyl]-6-(1-piperidinylsulfonyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B361911.png)

![1-(2-Fluorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361924.png)

![2-(1,3-Benzothiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361925.png)